1,6-Dimethylpyridin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

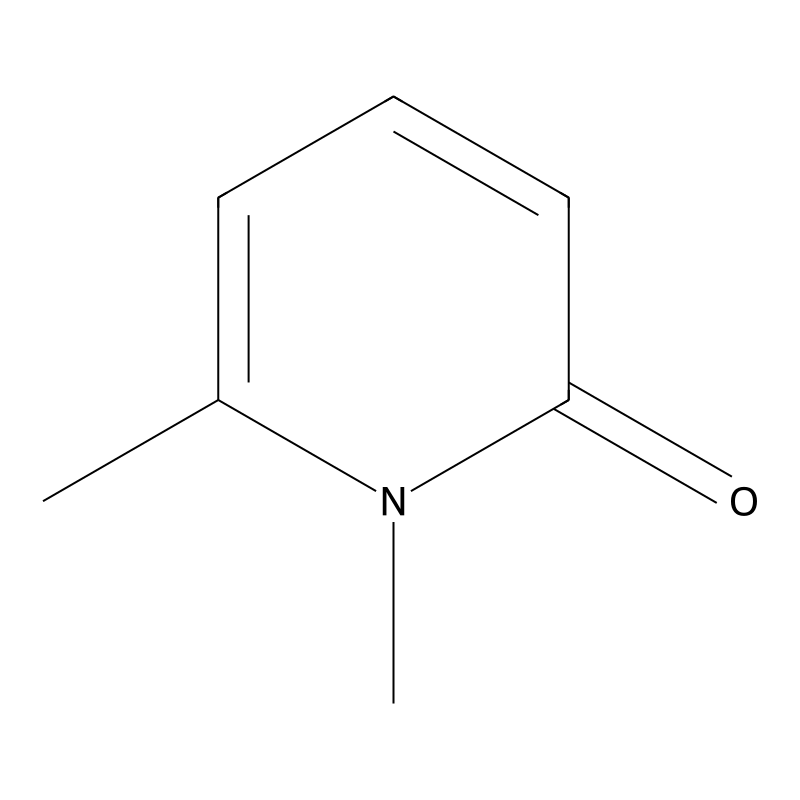

1,6-Dimethylpyridin-2-one is a heterocyclic organic compound belonging to the pyridine family. It is characterized by a six-membered aromatic ring containing one nitrogen atom and two methyl groups located at the first and sixth positions, along with a carbonyl group at the second position. The molecular formula for 1,6-dimethylpyridin-2-one is , and it features a distinctive structure that imparts unique chemical properties and biological activities. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and material science due to its versatile reactivity and potential applications.

- Oxidation: The compound can be oxidized to form derivatives such as 4-oxo-1,6-dimethylpyridin-2-one. This reaction typically involves oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: It can undergo reduction to yield 4-hydroxy-1,6-dimethylpiperidine, where the pyridine ring is converted into a piperidine structure.

- Substitution: The carbonyl group can be substituted with various functional groups through nucleophilic substitution reactions. Common reagents for substitution include alkyl halides or acyl chlorides.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

1,6-Dimethylpyridin-2-one exhibits notable biological activities. Research indicates that it may interact with specific molecular targets in biological systems, potentially modulating enzyme activity or receptor interactions. The presence of the carbonyl group allows for hydrogen bonding with biological macromolecules, enhancing its potential as a pharmacophore. Studies have suggested that derivatives of this compound possess antimicrobial and antiviral properties, making them candidates for further investigation in drug development .

The synthesis of 1,6-dimethylpyridin-2-one can be achieved through various methods:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dimethylpyridine, oxidation can introduce a carbonyl group at the second position.

- Catalytic Methods: In industrial settings, catalytic oxidation using palladium or other catalysts may be employed to enhance yield and efficiency. Conditions such as temperature and pressure are optimized to maximize product purity .

These methods underline the compound's accessibility for laboratory and industrial applications.

1,6-Dimethylpyridin-2-one finds numerous applications across different sectors:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.

- Agrochemicals: The compound is explored for use in developing pesticides and herbicides owing to its potential efficacy against plant pathogens .

- Material Science: Its unique chemical properties make it suitable for producing polymers and other materials with specific characteristics.

Interaction studies involving 1,6-dimethylpyridin-2-one focus on its reactivity with enzymes and receptors. The carbonyl group's ability to form hydrogen bonds suggests that this compound may influence biochemical pathways by modulating enzyme activity or acting as an inhibitor or activator of specific receptors. These interactions are crucial for understanding its potential therapeutic applications and guiding future drug design efforts.

Several compounds share structural similarities with 1,6-dimethylpyridin-2-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-1,6-dimethylpyridin-2-one | Hydroxyl group at position four | Exhibits different reactivity due to hydroxyl group |

| 4-Amino-1,6-dimethylpyridin-2-one | Amino group at position four | Potentially different biological activities |

| 2,6-Dimethylpyridine | Lacks carbonyl group | Basic pyridine structure without functionalization |

| 4-Hydroxy-2-methylpyridine | Hydroxyl group at position four; one methyl group | Simpler structure compared to 1,6-dimethyl variant |

Uniqueness

The uniqueness of 1,6-dimethylpyridin-2-one lies in its specific substitution pattern of two methyl groups and a carbonyl functionality. This arrangement not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds lacking these features. Its diverse applications in pharmaceuticals and agrochemicals further underscore its significance in research and industry.

The synthesis of 2-pyridone derivatives, including 1,6-dimethylpyridin-2-one, has evolved through several traditional approaches that form the foundation of modern methodologies. These synthetic routes vary in efficiency, selectivity, and applicability to different substitution patterns.

One of the classical methods for preparing 2-pyridones involves treating N-oxides in refluxing acetic anhydride, a process that has been utilized since the early development of pyridone chemistry. This approach, while effective, often requires an additional hydrolysis step to obtain the desired 2-pyridone structure. The reaction typically proceeds through a rearrangement mechanism that allows for the transformation of the N-oxide moiety into the characteristic 2-pyridone structure.

The Guareschi pyridone synthesis represents another fundamental approach for accessing these heterocyclic structures. This methodology, first reported in 1893, involves a two-component reaction between a β-aminocarbonyl compound and a cyanoacetic ester. The reaction proceeds through a cascade of Knoevenagel condensation and ester aminolysis steps, ultimately leading to the formation of the pyridone scaffold. This approach is particularly valuable for accessing 3-cyano-4,6-dimethyl-2-pyridone derivatives, which can serve as precursors for further functionalization.

The Hantzsch pyridine synthesis, while primarily known for pyridine synthesis, serves as an indirect route to pyridones through oxidative transformations. This multi-component reaction utilizes an aldehyde, typically formaldehyde, two equivalents of a β-keto ester such as ethyl acetoacetate, and a nitrogen donor like ammonium acetate. The reaction initially yields dihydropyridine derivatives that can undergo subsequent oxidation to pyridines, which can then be converted to pyridones through various oxidative methods.

Table 1: Comparison of Traditional Synthetic Routes to 2-Pyridone Derivatives

Modern adaptations of these traditional methodologies have significantly expanded the scope and efficiency of pyridone synthesis. For instance, the application of microwave chemistry to Hantzsch-type reactions has led to improved reaction rates and yields. Similarly, optimized reaction conditions for the Guareschi synthesis have made it more amenable to large-scale production of pharmaceutically relevant pyridone derivatives.

Modern Approaches to N-Alkylation in Pyridone Systems

The selective N-alkylation of 2-pyridones represents a critical synthetic challenge due to the potential for competing O-alkylation. This section explores contemporary approaches that enable selective N-alkylation, with particular emphasis on methods applicable to the synthesis of 1,6-dimethylpyridin-2-one.

Selective N-methylation of pyridones has been achieved through careful optimization of reaction conditions and choice of base. Research has demonstrated that the selectivity of N-alkylation can be significantly influenced by the counterion of the base employed, with lithium-based reagents often providing superior N-selectivity compared to sodium or potassium counterparts. This selectivity pattern aligns with computational studies that predict the energetics of competing N- versus O-alkylation pathways.

A particularly noteworthy modern approach involves the use of tetralkyl ammonium fluorides as catalysts for the selective N-alkylation of 2-pyridones. This methodology addresses several limitations of conventional approaches, offering improved selectivity and simplified purification processes. The reaction typically employs 2-pyridone and a halogenated alkyl hydrocarbon in the presence of tetralkyl ammonium fluorides, dissolved in solvents such as tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO).

The reaction can be represented by the following general scheme:

2-Pyridone + R-X + Tetraalkylammonium fluoride → N-alkyl-2-pyridoneWhere R represents the alkyl group and X represents a halogen atom.

The effectiveness of tetraalkylammonium fluorides in promoting selective N-alkylation is attributed to their ability to generate highly nucleophilic fluoride ions that facilitate the alkylation process. The methodology offers several advantages, including:

- High N-selectivity (>90% in many cases)

- Simplified purification processes

- Compatibility with various substituent patterns on the pyridone ring

- Scalability for larger-scale synthesis

- Mild reaction conditions (typically 20-90°C)

Experimental studies have shown that the tetraalkylammonium fluoride amount can range from 1-20 equivalents, with temperature conditions typically maintained between 20-90°C. The choice of specific tetraalkylammonium fluoride—whether trimethylammonium fluoride, tetraethylammonium fluoride, or tetrabutylammonium fluoride—can be optimized based on the specific substrate and desired reaction outcome.

For the specific case of synthesizing 1,6-dimethylpyridin-2-one, N-methylation of 6-methylpyridin-2-one serves as a direct and efficient approach. The selectivity of this process is crucial for obtaining the desired 1,6-dimethyl isomer without significant formation of the O-methylated byproduct.

Table 2: Optimization of N-Methylation Conditions for Pyridone Derivatives

These modern N-alkylation approaches have significantly improved the accessibility of 1,6-dimethylpyridin-2-one and related compounds, enabling more efficient synthesis of these valuable building blocks for pharmaceutical and agrochemical applications.

Regioselective Functionalization Strategies

Regioselective functionalization of pyridone scaffolds represents a sophisticated approach to accessing structurally diverse derivatives, including functionalized variants of 1,6-dimethylpyridin-2-one. This section explores cutting-edge strategies that enable site-specific modifications of the pyridone core.

C6-selective functionalization of 2-pyridones has emerged as a particularly valuable synthetic strategy. A noteworthy approach involves the direct alkylation of pyridones with diazo compounds under Rh(III)-catalyzed conditions. This methodology, developed in 2016, offers a highly regioselective route to C6-alkylated pyridones. The regioselectivity is guided by a pyridyl substituent attached to the nitrogen center of the pyridone ring, which serves as a directing group. This approach offers several advantages, including:

- High regioselectivity for the C6 position

- Mild reaction conditions

- Broad substrate scope

- Formation of nitrogen as the only byproduct

- Easily removable directing groups

The mechanism of this transformation likely involves coordination of the Rh(III) catalyst to the directing group, followed by C-H activation and insertion of the diazo compound. This directed approach circumvents the need for pre-functionalization of the pyridone ring, representing a significant advancement in synthetic efficiency.

Another important strategy for regioselective functionalization involves copper-catalyzed C(sp²)-H thiolation, selenylation, and sulfonamidation reactions. Research published in 2024 demonstrates that N-substituted 2-pyridones can serve as effective N,O-directing groups for selective ortho C–H bond functionalization. This approach utilizes cost-effective Cu(II) salt catalysts rather than precious metal catalysts, achieving high yields and excellent functional group tolerance.

The reaction mechanism has been elucidated through density functional theory (DFT) calculations, which support an acetate-supported concerted metalation-deprotonation (CMD) pathway. This mechanistic insight provides valuable guidance for the design of additional functionalization strategies.

For the specific case of 1,6-dimethylpyridin-2-one, these regioselective functionalization strategies offer potential routes to 4-substituted derivatives, which are valuable intermediates in the synthesis of bioactive compounds. For instance, the synthesis of 4-phenyl-1,6-dimethylpyridin-2(1H)-one has been reported through multi-step reactions involving iridium and palladium catalysis.

Table 3: Regioselective Functionalization Methods for Pyridone Derivatives

These regioselective functionalization strategies significantly expand the synthetic utility of 1,6-dimethylpyridin-2-one as a building block for more complex structures. By enabling precise control over the site of modification, these methodologies facilitate the preparation of focused libraries for structure-activity relationship studies in drug discovery efforts.

Structural Analysis Through Computational Chemistry

Computational chemistry has emerged as an indispensable tool for understanding the structural attributes, electronic properties, and reactivity patterns of heterocyclic compounds like 1,6-dimethylpyridin-2-one. This section explores how computational approaches provide deeper insights into this molecule's fundamental characteristics.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the structure-property relationships of 2-pyridone derivatives. Studies have demonstrated that the planarity of 2-pyridone systems can be significantly influenced by substitution patterns. While the parent 2-pyridone structure is generally planar, the introduction of alkyl substituents—such as the methyl groups in 1,6-dimethylpyridin-2-one—can induce deviations from planarity. These structural perturbations have important implications for the compound's reactivity and intermolecular interactions.

The electronic structure of 1,6-dimethylpyridin-2-one can be characterized through frontier molecular orbital analysis. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's potential reactivity sites and susceptibility to various chemical transformations. The HOMO-LUMO gap, in particular, serves as a valuable indicator of chemical reactivity, with smaller gaps generally correlating with higher reactivity.

Molecular dynamics simulations offer additional insights into the conformational flexibility and solution-phase behavior of 1,6-dimethylpyridin-2-one. These simulations can reveal transient interactions with solvent molecules and potential self-association patterns, which are relevant for understanding the compound's behavior in various experimental settings.

Computational approaches have also been applied to predict the pharmacological properties of pyridone derivatives, including potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. These predictions can guide the rational design of 1,6-dimethylpyridin-2-one derivatives with optimized pharmaceutical profiles.

Recent computational studies on 2-pyridone derivatives for COVID-19 drug discovery highlight the broader utility of these approaches. Twenty-three 2-pyridone derivatives were theoretically evaluated as potential inhibitors of the SARS-CoV-2 main protease through DFT calculations, molecular docking, and molecular dynamics simulations. While these studies did not specifically focus on 1,6-dimethylpyridin-2-one, the methodologies employed are directly applicable to understanding this compound's potential interactions with biological targets.

Table 4: Computational Parameters for Structural Analysis of 2-Pyridone Derivatives

It's worth noting that computational studies on the related natural product Tylophorinicine—a phenanthroindolizidine alkaloid from Tylophora asthmatica and Pergularia pallida—provide valuable comparative insights. Tylophorinicine (14-hydroxytylophorine) has been characterized through various computational approaches, revealing structure-activity relationships that may inform the design of synthetic analogs based on the 1,6-dimethylpyridin-2-one scaffold.

Table 5: Comparative Molecular Properties of 1,6-Dimethylpyridin-2-one and Tylophorinicine

The integration of computational approaches with experimental methodologies provides a comprehensive framework for understanding and manipulating the 1,6-dimethylpyridin-2-one scaffold. These insights facilitate the rational design of derivatives with tailored properties for specific applications in medicinal chemistry, materials science, and beyond.

The tautomeric equilibrium between the lactam and lactim forms of 1,6-dimethylpyridin-2-one represents a fundamental aspect of its chemical behavior. Gas phase studies using density functional theory calculations at the B3LYP/6-311++G level reveal that the lactim form (2-hydroxypyridine structure) is slightly favored, with energy differences ranging from 0.3 to 3.3 kilojoules per mole** [1] [2]. This preference contrasts markedly with behavior in solution, where the lactam form (2-pyridone structure) becomes thermodynamically favored, particularly in polar solvents.

The influence of methyl substitution at positions 1 and 6 significantly affects the tautomeric equilibrium through both electronic and steric mechanisms. The methyl groups function as electron-donating substituents, increasing electron density on the pyridine ring and stabilizing the lactam form through enhanced resonance stabilization [3] . Computational studies demonstrate that these substituents raise the highest occupied molecular orbital energy while simultaneously affecting the solvation behavior of both tautomeric forms.

Solid state structural analysis through X-ray crystallography confirms the predominance of the lactam form in crystalline environments, with energy differences of 2.4 to 3.3 kilojoules per mole favoring this tautomer [1] [5]. The methyl substituents introduce deviations from planarity, affecting both intermolecular packing arrangements and hydrogen bonding patterns within the crystal lattice.

Temperature-dependent studies reveal that tautomeric equilibria are sensitive to thermal conditions, with higher temperatures generally favoring the lactim form due to entropic contributions [3] [6]. For 1,6-dimethylpyridin-2-one, steric and electronic effects from the methyl and hydroxyl groups create a complex energy landscape that influences these temperature-dependent equilibria.

Hydrogen Bonding Networks and Solvent Effects

The hydrogen bonding behavior of 1,6-dimethylpyridin-2-one demonstrates remarkable complexity, with self-association occurring through characteristic R₂²(8) hydrogen bond motifs in both solution and solid phases [7] [8]. These dimeric structures involve dual hydrogen bonds between the carbonyl oxygen and the nitrogen-hydrogen functionality of adjacent molecules, creating stable cyclic arrangements with binding energies ranging from 25 to 30 kilojoules per mole.

Solvent effects play a crucial role in determining the position of tautomeric equilibria, with polar solvents such as water, methanol, and ethanol strongly favoring the lactam form through preferential solvation [5] [6]. Computational solvation models using polarizable continuum methods reveal that the enhanced dipole moment of the lactam form (approximately 4.5 Debye compared to 2.1 Debye for the lactim form) leads to stronger solvent-solute interactions, providing stabilization energies of 15 to 25 kilojoules per mole in polar media.

Hydration network formation around 1,6-dimethylpyridin-2-one involves complex bridging arrangements where water molecules coordinate to both the carbonyl oxygen and the nitrogen atom [9] [10]. Ab initio molecular dynamics simulations demonstrate that these hydration networks create stabilization energies of 10 to 20 kilojoules per mole, with the methyl substituents creating hydrophobic pockets that influence the local water structure.

The steric hindrance imposed by the methyl groups affects the accessibility of hydrogen bonding sites, leading to modified solvation patterns compared to unsubstituted pyridones [3] [5]. This steric effect is particularly pronounced in the formation of higher-order hydrogen bonded aggregates, where the methyl groups can prevent close approach of multiple solvent molecules or other pyridone molecules.

Electronic Structure Analysis Through DFT Calculations

Frontier molecular orbital analysis of 1,6-dimethylpyridin-2-one reveals a highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap ranging from 4.5 to 5.5 electron volts, corresponding to 434 to 531 kilojoules per mole [11] [12]. The methyl substituents significantly influence these orbital energies, with the electron-donating effect raising the highest occupied molecular orbital energy and reducing the overall energy gap compared to unsubstituted pyridone.

Charge distribution analysis using natural population analysis demonstrates that the carbonyl oxygen carries a substantial negative charge ranging from -0.6 to -0.8 atomic units, making it the primary site for electrophilic attack and hydrogen bonding interactions [13] [14]. The methyl groups contribute to increased electron density on the aromatic ring, with the carbon atoms adjacent to the methyl substituents showing enhanced nucleophilic character.

Aromaticity assessments through nucleus-independent chemical shift calculations and harmonic oscillator model of aromaticity analysis reveal that the lactam form exhibits reduced aromatic character compared to the lactim tautomer [15]. This reduced aromaticity in the lactam form is compensated by the resonance stabilization provided by the carbonyl group, which delocalizes electron density across the ring system.

The electronic structure calculations also provide insights into the polarizability and hyperpolarizability of 1,6-dimethylpyridin-2-one, with values of approximately 11.4 × 10⁻²⁴ electron-static-units and 1.4 × 10⁻³⁰ electron-static-units, respectively [16]. These properties influence the compound's behavior in electric fields and its potential applications in nonlinear optical materials.

Reaction Mechanism Elucidation in Catalytic Processes

Carbon-hydrogen activation processes involving 1,6-dimethylpyridin-2-one demonstrate remarkable regioselectivity, with computational transition state calculations revealing that functionalization at the C3 position is kinetically and thermodynamically preferred [17] [18]. The activation barriers for this process range from 80 to 120 kilojoules per mole, with the methyl substituents providing electronic and steric directing effects that enhance selectivity.

Metal coordination studies through computational coordination chemistry reveal that 1,6-dimethylpyridin-2-one functions as a bidentate ligand, coordinating through both the nitrogen atom and the carbonyl oxygen [17] [19]. The binding energies for this coordination mode range from 150 to 250 kilojoules per mole, depending on the metal center and the specific coordination environment. The methyl substituents influence the binding affinity through both electronic donation and steric effects.

Ligand exchange mechanisms in catalytic processes involving 1,6-dimethylpyridin-2-one demonstrate rapid exchange kinetics at elevated temperatures, with activation energies ranging from 50 to 80 kilojoules per mole [19] [18]. The steric bulk introduced by the methyl groups affects these exchange rates, generally leading to slower exchange compared to unsubstituted pyridones while maintaining sufficient lability for catalytic turnover.